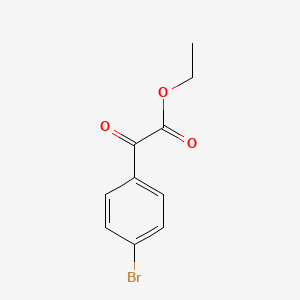

Ethyl 2-(4-bromophenyl)-2-oxoacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(4-bromophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOMTBBEDGCTHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444102 | |

| Record name | Ethyl (4-bromophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20201-26-7 | |

| Record name | Ethyl (4-bromophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(4-bromophenyl)-2-oxoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Ethyl 2-(4-bromophenyl)-2-oxoacetate

An In-depth Technical Guide to the Synthesis of Ethyl 2-(4-bromophenyl)-2-oxoacetate

This compound is a bifunctional synthetic building block of considerable value to the pharmaceutical and fine chemical industries.[1][2][3] Its molecular architecture, featuring a reactive α-ketoester moiety and a synthetically versatile aryl bromide handle, allows for a diverse range of chemical transformations.[2][3] The α-ketoester group is a precursor to numerous heterocyclic systems, including quinoxalines and hydantoins, which are core scaffolds in many biologically active compounds.[2][4] Simultaneously, the bromine atom on the phenyl ring serves as a strategic site for late-stage functionalization via cross-coupling reactions, enabling the generation of extensive compound libraries for drug discovery programs.[2][3] This guide provides an in-depth examination of the core synthesis mechanisms for this key intermediate, focusing on the underlying principles and practical execution for research and development professionals.

Primary Synthesis Mechanism: The Friedel-Crafts Acylation Pathway

Among the various methodologies for preparing aryl α-keto esters, the Friedel-Crafts acylation of an aromatic hydrocarbon with ethyl oxalyl chloride stands out as a classical and highly effective approach.[5] This electrophilic aromatic substitution reaction provides a direct and efficient route to the target molecule.

The overall transformation is as follows:

The reaction proceeds through three critical mechanistic steps, each governed by fundamental principles of physical organic chemistry.

Step 1: Generation of the Electrophile (Acylium Ion Formation)

The reaction is initiated by the activation of the acylating agent, ethyl oxalyl chloride, by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage. This generates a highly reactive and resonance-stabilized acylium ion, which serves as the potent electrophile in the subsequent step. The formation of the stable tetrachloroaluminate anion ([AlCl₄]⁻) also occurs.

Step 2: Electrophilic Attack and Formation of the Sigma Complex

The electron-rich π-system of the bromobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack temporarily disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The bromine substituent is an ortho, para-directing group due to the ability of its lone pairs to participate in resonance, which stabilizes the positive charge in the sigma complex. Consequently, the acylation occurs predominantly at the para position, with a smaller amount of the ortho-isomer formed. The para-product is sterically less hindered and often favored.

Step 3: Rearomatization and Catalyst Regeneration

In the final step, the aromaticity of the ring is restored. The tetrachloroaluminate anion ([AlCl₄]⁻) acts as a base, abstracting a proton from the sp³-hybridized carbon of the sigma complex. This reforms the aromatic π-system, yielding the final product, this compound. The process also regenerates the aluminum chloride catalyst and produces hydrogen chloride (HCl) as a byproduct.[6][7] Because the product is a deactivated ketone, it does not readily undergo a second acylation, allowing for the synthesis of the monoacylated product.[7]

Mechanism Visualization: Friedel-Crafts Acylation

References

- 1. chembk.com [chembk.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]

- 6. maths.tcd.ie [maths.tcd.ie]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

Physicochemical properties of "Ethyl 2-(4-bromophenyl)-2-oxoacetate"

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-(4-bromophenyl)-2-oxoacetate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core physicochemical data with practical, field-proven insights into its analysis and application. We will explore its structural characteristics, spectroscopic profile, and chemical reactivity, grounded in authoritative references and established experimental methodologies.

Molecular Identity and Core Physicochemical Properties

This compound, also known as Ethyl 4-bromobenzoylformate, is a bifunctional organic compound featuring an α-ketoester moiety attached to a brominated phenyl ring.[1][2] This unique combination of functional groups makes it a versatile building block for constructing more complex molecular architectures, particularly in the synthesis of pharmaceuticals and other biologically active molecules.[1][2]

The presence of the electron-withdrawing α-dicarbonyl system and the bromine atom significantly influences the molecule's electronic properties and reactivity. The bromine atom, in particular, provides a handle for late-stage functionalization via cross-coupling reactions, enabling the creation of diverse compound libraries.[2]

Structural and Physical Data Summary

The fundamental properties of this compound are summarized below. These values are critical for experimental design, dictating appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source(s) |

| CAS Number | 20201-26-7 | [3][4] |

| Molecular Formula | C₁₀H₉BrO₃ | [1][3] |

| Molecular Weight | 257.08 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Physical Form | Yellow Liquid | [4] |

| Boiling Point | 322 °C | [1] |

| Density | 1.480 g/cm³ | [1] |

| Refractive Index | 1.546 | [1] |

| Storage | Sealed in dry, Room Temperature | [1][4][5] |

| InChI Key | SFOMTBBEDGCTHQ-UHFFFAOYSA-N | [3][4] |

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and stability of this compound. The following sections detail the expected spectroscopic signatures and provide a foundational protocol for chromatographic analysis.

General Analytical Workflow

The confirmation of the structure and purity of a synthesized or purchased batch of this compound follows a standardized, multi-step analytical process. This ensures that the material meets the specifications required for subsequent synthetic applications.

Caption: Standard workflow for the analytical characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The predicted spectra are based on the principles of chemical shifts and spin-spin coupling.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative. The ethyl group will produce a quartet for the methylene (-CH₂-) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons. The 1,4-disubstituted (para) aromatic ring will give rise to a pair of doublets, appearing as a classic AA'BB' system due to the magnetic inequivalence of the protons.

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. Key signals include the two distinct carbonyl carbons of the α-ketoester system at low field, four aromatic carbons (two of which are quaternary), and the two carbons of the ethyl group. A ¹³C NMR spectrum for the related compound 2-(4-bromophenyl)-2-oxoacetic acid has been reported, providing a reference for the aromatic and carbonyl carbon shifts.[6]

| Feature | Expected ¹H NMR Data (in CDCl₃) | Expected ¹³C NMR Data (in CDCl₃) |

| Ethyl -CH₂- | ~4.4 ppm (quartet, J ≈ 7.1 Hz) | ~62 ppm |

| Ethyl -CH₃ | ~1.4 ppm (triplet, J ≈ 7.1 Hz) | ~14 ppm |

| Aromatic C-H | ~7.7 ppm (doublet, 2H), ~7.9 ppm (doublet, 2H) | ~129-132 ppm |

| Aromatic C-Br | - | ~130 ppm |

| Aromatic C-C=O | - | ~133 ppm |

| Ester C=O | - | ~163 ppm |

| Keto C=O | - | ~185 ppm |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups. The spectrum is dominated by strong absorptions from the two carbonyl groups.

-

C=O Stretch (Keto): A strong, sharp absorption is expected around 1730-1750 cm⁻¹.

-

C=O Stretch (Ester): A second strong absorption is expected at a slightly higher wavenumber, typically 1750-1770 cm⁻¹, characteristic of α-keto esters.

-

C-O Stretch (Ester): A strong band will appear in the 1200-1300 cm⁻¹ region.[7]

-

Aromatic C=C Stretch: Medium intensity peaks will be present in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Due to the presence of bromine, the molecular ion peak will exhibit a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity), which is a definitive indicator for the presence of a single bromine atom. PubChem lists GC-MS data for this compound.[3]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its dual reactivity.[2] The α-ketoester moiety is highly electrophilic, while the aryl bromide is primed for metal-catalyzed cross-coupling reactions.

Caption: Key reactive sites and corresponding synthetic transformations.

Reactions at the α-Ketoester Moiety

The adjacent electron-withdrawing groups make both carbonyl carbons highly electrophilic. This site is the hub for constructing heterocyclic systems. A primary application is the synthesis of quinoxaline derivatives through condensation with o-phenylenediamines.[2][8] This reaction is a cornerstone in medicinal chemistry, as the quinoxaline scaffold is present in numerous pharmacologically active agents.[8]

Reactions at the Aryl Bromide

The bromine atom on the phenyl ring is a versatile functional handle. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[2] This allows for the introduction of a wide array of substituents (aryl, alkyl, alkynyl groups), dramatically increasing the molecular diversity achievable from this single starting material. This feature is invaluable in drug discovery for structure-activity relationship (SAR) studies.

Experimental Protocols

The following protocols are provided as a self-validating framework for the analysis and handling of this compound.

Protocol: Purity Determination by HPLC-UV

Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of organic compounds. The method separates the main component from any impurities, and the area under the peak at a specific wavelength is proportional to its concentration.

Materials:

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Deionized water (18 MΩ·cm)

-

Formic acid (optional, for peak shaping)

-

C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC system with UV detector

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: Deionized water.

-

Mobile Phase B: Acetonitrile.

-

(Optional) Add 0.1% formic acid to both phases to improve peak shape. Degas both mobile phases by sonication or vacuum filtration.

-

-

Sample Preparation:

-

Prepare a stock solution of the compound at ~1 mg/mL in Acetonitrile.

-

Perform a serial dilution to a working concentration of ~0.1 mg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

UV Detection: 254 nm (or wavelength of maximum absorbance).

-

Gradient:

-

0-2 min: 50% B

-

2-15 min: 50% to 95% B

-

15-17 min: 95% B

-

17.1-20 min: 50% B (re-equilibration)

-

-

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the purity by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

-

Protocol: Synthesis via Friedel-Crafts Acylation (Conceptual)

Rationale: One of the conventional routes to synthesize α-keto esters involves the Friedel-Crafts acylation of an aromatic compound.[9] This conceptual protocol outlines the general steps. A method described for the synthesis of the title compound involves reacting 4-bromoacetophenone with ethyl bromoacetate using an acidic catalyst.[1]

Materials:

-

Bromobenzene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃, Lewis acid catalyst)

-

Dichloromethane (DCM, anhydrous solvent)

-

Hydrochloric acid (HCl, aqueous solution for workup)

-

Sodium sulfate (anhydrous, for drying)

Procedure:

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous AlCl₃ (1.1 eq) to anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Add bromobenzene (1.2 eq) to the suspension with stirring.

-

Add ethyl oxalyl chloride (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[10]

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography on silica gel to obtain pure this compound.[10]

References

- 1. chembk.com [chembk.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C10H9BrO3 | CID 10729811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 20201-26-7 [sigmaaldrich.com]

- 5. 20201-26-7|this compound|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

"Ethyl 2-(4-bromophenyl)-2-oxoacetate" CAS number 20201-26-7

An In-depth Technical Guide to Ethyl 2-(4-bromophenyl)-2-oxoacetate (CAS: 20201-26-7)

A Keystone Intermediate for Advanced Synthesis

Abstract

This compound is a bifunctional molecule of significant interest in modern organic and medicinal chemistry. Possessing both a highly reactive α-keto ester moiety and a versatile brominated aromatic ring, it serves as a powerful building block for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive technical overview, synthesizing foundational chemical data with practical, field-tested insights into its synthesis, reactivity, and applications. The protocols and mechanistic discussions herein are designed to be self-validating, empowering researchers to leverage this compound's full synthetic potential with confidence and scientific rigor.

Core Compound Analysis: Structure and Properties

At its core, this compound (also known as ethyl 4-bromobenzoylformate) is an aromatic α-keto ester. The molecule's utility is derived from the distinct and often orthogonal reactivity of its two primary functional domains: the electrophilic 1,2-dicarbonyl system and the phenyl ring activated for cross-coupling by the bromo substituent.

Caption: Molecular structure of this compound.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

| CAS Number | 20201-26-7 | [1][2] |

| Molecular Formula | C₁₀H₉BrO₃ | [1] |

| Molecular Weight | 257.08 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White to off-white solid/crystalline powder | N/A |

| InChIKey | SFOMTBBEDGCTHQ-UHFFFAOYSA-N | [1] |

Synthesis Protocol: Friedel-Crafts Acylation

The most direct and industrially scalable synthesis is the Friedel-Crafts acylation of bromobenzene with ethyl oxalyl chloride.[3] This electrophilic aromatic substitution reaction requires a strong Lewis acid catalyst, typically aluminum trichloride (AlCl₃), to generate the highly reactive acylium ion electrophile.[4]

Caption: Experimental workflow for Friedel-Crafts acylation synthesis.

Step-by-Step Methodology:

-

Inert Atmosphere & Setup: A multi-necked, flame-dried flask is assembled with a magnetic stirrer, dropping funnel, and a condenser fitted with a gas bubbler (to an HCl trap). The system is maintained under an inert atmosphere (N₂ or Ar).

-

Expertise Insight: The Lewis acid catalyst, AlCl₃, is extremely hygroscopic. Rigorous exclusion of atmospheric moisture is non-negotiable to prevent catalyst quenching and ensure reaction efficiency.[5]

-

-

Catalyst Suspension: Anhydrous AlCl₃ (1.1 eq.) is suspended in a dry, non-coordinating solvent (e.g., dichloromethane, CH₂Cl₂) and cooled to 0 °C in an ice bath.

-

Reagent Addition: A solution of bromobenzene (1.0 eq.) and ethyl oxalyl chloride (1.05 eq.) in the same dry solvent is added dropwise via the dropping funnel. The rate of addition is controlled to maintain the internal temperature below 5-10 °C.

-

Expertise Insight: The product ketone is a moderate Lewis base and will form a stable complex with AlCl₃, effectively sequestering the catalyst.[5][6] Therefore, a stoichiometric amount of AlCl₃ is required, not a catalytic one. The reaction is exothermic, and slow addition at low temperature prevents potential side reactions.

-

-

Reaction Progression: After addition is complete, the mixture is allowed to warm to room temperature and stirred for 2-6 hours. Progress is monitored by TLC or LC-MS until consumption of the limiting reagent.

-

Quench & Work-up: The reaction mixture is carefully and slowly poured onto a stirred slurry of crushed ice and concentrated HCl.

-

Trustworthiness Principle: This highly exothermic quench must be performed cautiously in a well-ventilated fume hood. The acidic water hydrolyzes the aluminum-ketone complex, liberating the product, and dissolves the inorganic salts.

-

-

Extraction & Purification: The organic layer is separated. The aqueous layer is extracted twice more with CH₂Cl₂. The combined organic layers are washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The solution is then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Isolation: The resulting crude solid is purified by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) or by flash column chromatography to yield the pure product.

Synthetic Utility: A Bifunctional Linchpin

The true power of this reagent lies in the ability to selectively address its two reactive centers, making it a cornerstone for building molecular diversity.

A. Transformations of the α-Keto Ester Moiety

The vicinal dicarbonyl system is a hub of reactivity, serving as a precursor to many important functional groups and heterocyclic systems.[3][7][8] This 1,2-dicarbonyl motif is a vital structure found in numerous natural products and pharmaceuticals.[9]

-

Selective Reduction: The ketone can be selectively reduced to a secondary alcohol using mild hydride reagents (e.g., NaBH₄), yielding valuable α-hydroxy ester intermediates.

-

Nucleophilic Addition: Grignard or organolithium reagents add to the ketone to form tertiary α-hydroxy esters.

-

Heterocycle Synthesis: Condensation with binucleophiles is a classic strategy. For example, reaction with o-phenylenediamines provides a direct route to quinoxaline derivatives, a common scaffold in medicinal chemistry.

-

Amidation: The ester can be converted to an amide via aminolysis, providing access to α-keto amides, which are important fragments in drug discovery.[9]

B. Transformations of the 4-Bromophenyl Moiety

The C-Br bond is a prime handle for modern palladium-catalyzed cross-coupling reactions, enabling the facile construction of C-C, C-N, and C-O bonds.

-

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids/esters introduces new carbon frameworks, ideal for creating biaryl structures.

-

Heck-Mizoroki Coupling: Coupling with alkenes provides access to substituted stilbene and cinnamate derivatives.

-

Sonogashira Coupling: Reaction with terminal alkynes yields aryl-alkyne structures, important in materials science and as pharmaceutical precursors.

-

Buchwald-Hartwig Amination: Forms C-N bonds by coupling with a wide range of primary and secondary amines, an essential transformation in drug development.

-

Cyanation: Introduction of a nitrile group via reagents like CuCN, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Caption: Major synthetic pathways accessible from the title compound.

Safety and Hazard Management

According to GHS classification, this compound is an irritant.[1] Proper handling is essential for laboratory safety.

-

Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from strong oxidizing agents and bases.

References

- 1. This compound | C10H9BrO3 | CID 10729811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and application of α-ketothioesters as 1,2-dicarbonyl-forming reagents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of Ethyl 4-bromobenzoylformate

Introduction: The Significance of Ethyl 4-bromobenzoylformate in Modern Synthesis

Ethyl 4-bromobenzoylformate, also known as Ethyl 2-(4-bromophenyl)-2-oxoacetate, is a pivotal intermediate in the landscape of organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its molecular architecture, featuring an α-ketoester moiety and a brominated aromatic ring, offers a versatile platform for the construction of complex molecular scaffolds. The presence of multiple reactive sites allows for a diverse range of chemical transformations, making it a valuable building block for medicinal chemists and process development scientists.

This technical guide provides a comprehensive structural analysis of Ethyl 4-bromobenzoylformate, delving into the core analytical techniques employed for its characterization. As researchers and drug development professionals, a thorough understanding of the structural integrity and purity of such intermediates is paramount for the successful progression of a synthetic campaign. This document will not only present the analytical data but also provide insights into the rationale behind the experimental choices and the interpretation of the spectral data, ensuring a holistic understanding of the molecule's structural attributes.

Molecular Structure and Physicochemical Properties

Ethyl 4-bromobenzoylformate is a colorless to light yellow liquid with the following key properties:

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₉BrO₃ | [1] |

| Molecular Weight | 257.08 g/mol | [1] |

| CAS Number | 20201-26-7 | [2] |

| Appearance | Yellow Liquid | |

| Storage Temperature | Room Temperature |

The molecular structure of Ethyl 4-bromobenzoylformate is depicted below:

Caption: Molecular structure of Ethyl 4-bromobenzoylformate.

Synthesis of Ethyl 4-bromobenzoylformate: A Practical Approach

A common and effective method for the synthesis of Ethyl 4-bromobenzoylformate involves the Friedel-Crafts acylation of bromobenzene with monoethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride.[3]

Experimental Protocol:

-

To a stirred mixture of bromobenzene (1.0 eq) and monoethyl oxalyl chloride (1.0 eq) in a suitable solvent such as dichloromethane, add aluminum trichloride (1.9 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 18 hours.

-

Upon completion, quench the reaction by carefully pouring the mixture into ice-cold concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with saturated saline solution, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography (e.g., eluting with an ethyl acetate/petroleum ether gradient) to yield Ethyl 4-bromobenzoylformate as a yellow oil.[3]

Caption: Synthetic workflow for Ethyl 4-bromobenzoylformate.

Structural Elucidation: A Multi-faceted Analytical Approach

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of Ethyl 4-bromobenzoylformate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of Ethyl 4-bromobenzoylformate provides distinct signals for the aromatic protons and the ethyl group protons. The chemical shifts, multiplicities, and coupling constants are consistent with the proposed structure.

Table 1: ¹H NMR Spectral Data for Ethyl 4-bromobenzoylformate (400 MHz, CDCl₃) [4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.90 | Doublet (d) | 2H | 8.6 | Aromatic Protons (ortho to C=O) |

| 7.66 | Doublet (d) | 2H | 8.6 | Aromatic Protons (ortho to Br) |

| 4.45 | Quartet (q) | 2H | 7.0 | -OCH₂CH₃ |

| 1.42 | Triplet (t) | 3H | 7.0 | -OCH₂CH₃ |

-

Expertise & Experience: The downfield chemical shifts of the aromatic protons (7.90 and 7.66 ppm) are indicative of their attachment to an electron-deficient aromatic ring, a consequence of the electron-withdrawing nature of both the bromo and the benzoylformate substituents. The characteristic doublet splitting pattern with a coupling constant of 8.6 Hz is typical for a 1,4-disubstituted benzene ring. The ethyl group protons exhibit the expected quartet for the methylene group (4.45 ppm) coupled to the methyl group, and a triplet for the methyl group (1.42 ppm) coupled to the methylene group, with a coupling constant of 7.0 Hz.

The ¹³C NMR spectrum provides information about the number and chemical environment of the carbon atoms in the molecule.

Table 2: ¹³C NMR Spectral Data for Ethyl 4-bromobenzoylformate (100 MHz, CDCl₃) [4]

| Chemical Shift (δ, ppm) | Assignment |

| 185.1 | C=O (keto) |

| 163.2 | C=O (ester) |

| 132.3 | Aromatic C-H |

| 131.4 | Aromatic C-H |

| 131.4 | Aromatic C-Br |

| 130.5 | Aromatic C-C=O |

| 62.5 | -OCH₂CH₃ |

| 14.1 | -OCH₂CH₃ |

-

Expertise & Experience: The two carbonyl carbons are clearly distinguished, with the ketonic carbonyl resonating further downfield (185.1 ppm) compared to the ester carbonyl (163.2 ppm). The four distinct signals in the aromatic region confirm the 1,4-disubstitution pattern. The upfield signals at 62.5 and 14.1 ppm are characteristic of the ethyl ester moiety. The chemical shift for the carbon attached to bromine is observed at approximately 131.4 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted Key IR Absorptions for Ethyl 4-bromobenzoylformate

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~1730-1715 | Strong, Sharp | C=O (ester) | Stretch |

| ~1690-1670 | Strong, Sharp | C=O (keto) | Stretch |

| ~1600-1450 | Medium to Weak | C=C | Aromatic Ring Stretch |

| ~1250-1000 | Strong | C-O | Ester Stretch |

| ~1100-1000 | Medium | C-Br | Stretch |

-

Trustworthiness: The presence of two distinct, strong carbonyl absorption bands would be a key diagnostic feature in the IR spectrum, confirming the presence of both the keto and ester functionalities. The exact positions of these bands can be influenced by conjugation with the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Fragmentation for Ethyl 4-bromobenzoylformate

| m/z | Ion |

| 257/259 | [M+H]⁺ (Molecular ion peak with isotopic pattern for Br) |

| 229/231 | [M - CO]⁺ or [M - C₂H₄]⁺ |

| 183/185 | [BrC₆H₄CO]⁺ |

| 155/157 | [BrC₆H₄]⁺ |

| 76 | [C₆H₄]⁺ |

-

Authoritative Grounding: The most characteristic feature in the mass spectrum of Ethyl 4-bromobenzoylformate would be the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the classic isotopic signature of a bromine atom.[3] The predicted fragmentation pattern involves the loss of small neutral molecules such as carbon monoxide (CO) or ethylene (C₂H₄), and the formation of characteristic acylium and aryl cations.

Caption: Workflow for the structural analysis of Ethyl 4-bromobenzoylformate.

Conclusion: A Well-Characterized and Versatile Synthetic Intermediate

The comprehensive structural analysis of Ethyl 4-bromobenzoylformate through a combination of NMR, IR, and mass spectrometry provides unequivocal evidence for its chemical identity and purity. The presented data and experimental protocols serve as a robust foundation for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their synthetic endeavors. A thorough understanding of its structural characteristics is the cornerstone of reliable and reproducible chemical synthesis, ultimately enabling the efficient development of novel molecules with potential therapeutic or agrochemical applications.

References

An In-depth Technical Guide to the Reactivity of Ethyl 2-(4-bromophenyl)-2-oxoacetate with Nucleophiles

Abstract

Ethyl 2-(4-bromophenyl)-2-oxoacetate is a highly versatile bifunctional synthetic building block, prized in medicinal chemistry and materials science. Its reactivity is governed by two proximal electrophilic centers—an α-keto carbonyl and an ester carbonyl—and a functionalizable aryl bromide moiety. This guide provides an in-depth exploration of its reactivity profile with common classes of nucleophiles. We will dissect the underlying principles of chemoselectivity, offering field-proven experimental protocols and mechanistic insights to empower researchers in leveraging this reagent for complex molecular architecture development.

Molecular Architecture and Electrophilicity Profile

The synthetic utility of this compound stems from its distinct reactive sites. The core of its reactivity lies in the α-ketoester functionality, which presents two electrophilic carbonyl carbons.

-

C1 (Ketone Carbonyl): This carbon is part of a ketone functional group. It is highly electrophilic due to the polarization of the C=O bond and the inductive effect of the adjacent ester group. It is the primary site for nucleophilic attack by "hard" and irreversible nucleophiles.

-

C2 (Ester Carbonyl): This carbon is part of an ethyl ester. While electrophilic, it is generally less reactive than the ketone carbonyl. The adjacent oxygen atom can donate lone-pair electron density through resonance, slightly diminishing the carbon's positive charge. This site is typically attacked under conditions that favor reversible addition or when the ketone is sterically hindered or has already reacted.

-

Aryl Bromide: The bromine atom on the phenyl ring provides a handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Heck), though this is outside the scope of direct nucleophilic attack discussed in this guide.

The preferential reactivity of the ketone carbonyl allows for a high degree of chemoselectivity in synthetic design.[1][2]

Caption: Electrophilic sites on this compound.

Reactions with Nitrogen Nucleophiles: Synthesis of Heterocycles

The 1,2-dicarbonyl motif is an exceptional precursor for synthesizing nitrogen-containing heterocycles. A prime example is the condensation with 1,2-diamines to form quinoxalinones, a scaffold present in many biologically active compounds.[3][4]

Mechanism: Quinoxalinone Formation

The reaction with a binucleophile like o-phenylenediamine proceeds via a well-defined pathway. The more nucleophilic amine first attacks the more electrophilic ketone carbonyl (C1). This is followed by an intramolecular cyclization where the second amine group attacks the ester carbonyl (C2), leading to the elimination of ethanol and subsequent dehydration to yield the stable aromatic quinoxalinone ring system.[3]

Caption: Workflow for the synthesis of a quinoxalinone derivative.

Experimental Protocol: Synthesis of 3-(4-bromophenyl)quinoxalin-2(1H)-one

This protocol is adapted from established procedures for the synthesis of quinoxalinones from α-ketoesters.[3]

-

Materials:

-

This compound (1.0 eq)

-

o-Phenylenediamine (1.0 eq)

-

Glacial Acetic Acid (solvent)

-

Ethanol (for recrystallization)

-

Standard reflux and filtration apparatus

-

-

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (2.57 g, 10 mmol) and o-phenylenediamine (1.08 g, 10 mmol) in 30 mL of glacial acetic acid.

-

Heat the reaction mixture to reflux (approx. 118°C) and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent.

-

Upon completion, allow the mixture to cool to room temperature, during which a precipitate should form.

-

Pour the cooled mixture into 100 mL of ice-cold water with vigorous stirring to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

-

Purify the crude product by recrystallization from hot ethanol to yield the final product as a crystalline solid.

-

Data Summary

| Entry | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Glacial Acetic Acid | 118 | 2 | 92 |

| 2 | Ethanol | 78 | 4 | 85 |

| Note: This data is representative for this class of reaction. Actual results may vary.[4] |

Reactions with Carbon Nucleophiles

Carbon-carbon bond formation is central to organic synthesis. This compound reacts predictably with strong carbon nucleophiles like Grignard and Wittig reagents, primarily at the ketone carbonyl.

Grignard Reaction: Tertiary Alcohol Synthesis

Grignard reagents (R-MgX) are potent nucleophiles that readily attack carbonyl groups.[5][6] In the case of an α-ketoester, the reaction is highly chemoselective for the more reactive ketone.[7] The addition of one equivalent of a Grignard reagent results in the formation of a tertiary alcohol after an acidic workup.

Mechanism: The nucleophilic alkyl or aryl group from the Grignard reagent adds to the ketone carbonyl, breaking the C=O π-bond to form a magnesium alkoxide intermediate. Subsequent protonation during aqueous workup yields the tertiary alcohol.

Caption: Grignard reaction with this compound.

Experimental Protocol: Synthesis of Ethyl 2-(4-bromophenyl)-2-hydroxy-2-phenylacetate

-

Materials:

-

Magnesium turnings (1.1 eq)

-

Bromobenzene (1.1 eq)

-

Anhydrous Diethyl Ether or THF

-

This compound (1.0 eq)

-

Saturated aqueous NH₄Cl solution

-

Standard glassware for anhydrous reactions

-

-

Procedure:

-

Grignard Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare phenylmagnesium bromide by adding a solution of bromobenzene (1.73 g, 11 mmol) in 10 mL of anhydrous ether to magnesium turnings (0.27 g, 11 mmol) in 5 mL of ether. Initiate the reaction with a small iodine crystal if necessary.

-

Addition Reaction: Cool the freshly prepared Grignard reagent to 0°C in an ice bath. Add a solution of this compound (2.57 g, 10 mmol) in 15 mL of anhydrous ether dropwise over 30 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Workup: Cool the reaction mixture back to 0°C and quench by slowly adding 20 mL of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by column chromatography on silica gel.

-

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful method for converting ketones into alkenes.[8] It utilizes a phosphorus ylide (a Wittig reagent), which reacts with the ketone carbonyl to form a C=C double bond.[9][10] This reaction is highly specific for aldehydes and ketones, leaving the ester group untouched.

Mechanism: The reaction proceeds through a concerted [2+2] cycloaddition between the ylide and the ketone to form a four-membered oxaphosphetane intermediate.[8][11] This intermediate rapidly collapses, driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene.[11]

Caption: The two stages of the Wittig Reaction workflow.

Experimental Protocol: Synthesis of Ethyl 2-(4-bromophenyl)propenoate

-

Materials:

-

Methyltriphenylphosphonium bromide (1.1 eq)

-

n-Butyllithium (n-BuLi) solution (1.1 eq)

-

Anhydrous THF

-

This compound (1.0 eq)

-

-

Procedure:

-

Ylide Preparation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (3.93 g, 11 mmol) in 40 mL of anhydrous THF.

-

Cool the suspension to 0°C and add n-BuLi (e.g., 4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise. The formation of the orange-red ylide will be observed. Stir the mixture at 0°C for 1 hour.

-

Reaction: To the ylide solution, add a solution of this compound (2.57 g, 10 mmol) in 15 mL of anhydrous THF dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates consumption of the starting material.

-

Workup: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

-

Reduction with Hydride Nucleophiles

Nucleophilic hydride (H⁻) reagents are used to reduce carbonyl groups. The choice of reagent dictates the outcome when multiple carbonyls are present.

-

Sodium borohydride (NaBH₄): A mild reducing agent that selectively reduces aldehydes and ketones. It will reduce the ketone of this compound to a secondary alcohol, leaving the ester intact.

-

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that will reduce both the ketone and the ester, typically yielding a diol.

Mechanism (Ketone Reduction with NaBH₄): The borohydride ion delivers a hydride to the electrophilic ketone carbon.[5] A subsequent workup with a proton source (e.g., water or mild acid) protonates the resulting alkoxide to give the secondary alcohol.

Experimental Protocol: Synthesis of Ethyl 2-(4-bromophenyl)-2-hydroxyacetate

-

Materials:

-

This compound (1.0 eq)

-

Sodium borohydride (NaBH₄) (0.5 eq)

-

Methanol or Ethanol

-

Dilute HCl for workup

-

-

Procedure:

-

Dissolve this compound (2.57 g, 10 mmol) in 50 mL of methanol in a 100 mL flask.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (0.19 g, 5 mmol) portion-wise over 15 minutes, controlling any effervescence.

-

Stir the reaction at 0°C for 1 hour.

-

Monitor the reaction by TLC.

-

Workup: Carefully quench the reaction by the slow, dropwise addition of 1M HCl until the pH is ~5-6.

-

Remove the methanol under reduced pressure.

-

Add 30 mL of water and extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the product, which can be further purified by chromatography if necessary.

-

Conclusion

This compound demonstrates a clear and synthetically useful hierarchy of reactivity. The α-ketone is the primary site of attack for a wide range of strong, irreversible nucleophiles, including organometallics, ylides, and hydrides. This predictable chemoselectivity allows for the clean formation of tertiary alcohols, alkenes, and secondary alcohols, respectively. Furthermore, its reaction with binucleophiles like diamines provides an efficient route to complex heterocyclic systems such as quinoxalones. This reliable reactivity profile, combined with the potential for subsequent cross-coupling at the aryl bromide position, cements its role as a powerful and versatile intermediate for the modern synthetic chemist.

References

- 1. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. aroonchande.com [aroonchande.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

The Pharmacological Potential of Ethyl 2-(4-bromophenyl)-2-oxoacetate Derivatives: A Technical Guide

An In-depth Exploration of the Synthesis, Biological Activity, and Therapeutic Promise of a Versatile Chemical Scaffold

For researchers, scientists, and professionals in the field of drug development, the quest for novel molecular entities with potent and selective biological activities is a perpetual endeavor. Within the vast landscape of organic chemistry, certain scaffolds serve as privileged structures, offering a foundation for the synthesis of diverse derivatives with significant therapeutic potential. One such scaffold, derived from Ethyl 2-(4-bromophenyl)-2-oxoacetate, has emerged as a focal point for the development of new anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these promising compounds, offering insights into their mechanisms of action and future therapeutic applications.

The Synthetic Gateway: From a Simple Ester to Complex Heterocycles

This compound is a versatile starting material, readily available and amenable to a variety of chemical transformations. Its α-ketoester functionality provides two reactive sites for cyclization and derivatization, making it an ideal precursor for the synthesis of a wide range of heterocyclic compounds. While direct synthesis pathways from this specific ester to all the discussed bioactive molecules are not always explicitly detailed in the literature, the closely related precursor, p-bromo acetophenone, is frequently used. The transformation of p-bromo acetophenone to this compound is a standard synthetic step, thus establishing a clear and logical connection.

The primary synthetic utility of this scaffold lies in its reaction with various binucleophiles to construct five- and six-membered heterocyclic rings, which form the core of many biologically active molecules. Two prominent examples are the synthesis of thiazole and quinoxaline derivatives.

Synthesis of Thiazole Derivatives

Thiazole rings are a common feature in many antimicrobial agents. The Hantzsch thiazole synthesis is a classic and efficient method for their preparation. In the context of this compound derivatives, a common starting point is the reaction of p-bromo acetophenone with thiourea and iodine to form 4-(4-bromophenyl)-thiazol-2-amine.[1] This key intermediate can then be further modified. For instance, reaction with various substituted benzaldehydes yields Schiff bases, which can then be cyclized with thioglycolic acid to produce a library of 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one derivatives.[1]

Experimental Protocol: Synthesis of 4-(4-bromophenyl)-thiazol-2-amine [1]

-

Reaction Setup: A mixture of p-bromo acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is placed in a round-bottom flask.

-

Reflux: The mixture is refluxed for 11–12 hours.

-

Work-up: The reaction mixture is cooled to room temperature.

-

Purification: The cooled mixture is washed with diethyl ether to remove any unreacted acetophenone and iodine. The resulting solid, 4-(4-bromophenyl)-thiazol-2-amine, is then collected.

Synthesis of Quinoxaline Derivatives

Quinoxalines are another class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer properties. The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This compound, with its α-ketoester moiety, is an ideal substrate for this reaction.

Generalized Reaction Scheme: Synthesis of Quinoxalinones

The reaction of this compound with a substituted o-phenylenediamine in a suitable solvent, often under acidic conditions, leads to the formation of a 3-(4-bromophenyl)quinoxalin-2(1H)-one derivative. This reaction proceeds through an initial condensation followed by an intramolecular cyclization and dehydration.

Biological Activities: A Multifaceted Pharmacological Profile

Derivatives of this compound have demonstrated a remarkable range of biological activities, with the most prominent being anticancer, antimicrobial, and anti-inflammatory effects. The presence of the 4-bromophenyl moiety appears to be a critical determinant of this activity.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of quinoxaline and thiazole derivatives bearing the 4-bromophenyl group.

Quinoxaline Derivatives: These compounds have shown significant cytotoxicity against various cancer cell lines. For instance, certain bromo-substituted quinoxalines have demonstrated potent inhibitory activity against human non-small-cell lung cancer cells (A549 cells), with IC50 values comparable to the clinical anticancer drug 5-fluorouracil.[2]

Mechanism of Action: The anticancer effect of these quinoxaline derivatives is often mediated through the induction of apoptosis. Studies have shown that these compounds can trigger the mitochondrial- and caspase-3-dependent apoptotic pathways.[2] This involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.

Quantitative Data: Anticancer Activity of Quinoxaline Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4b | A549 (Non-small-cell lung) | 11.98 ± 2.59 | [2] |

| 4m | A549 (Non-small-cell lung) | 9.32 ± 1.56 | [2] |

| 5-Fluorouracil | A549 (Non-small-cell lung) | 4.89 ± 0.20 | [2] |

| XVa | HCT116 (Colon) | 4.4 | [3] |

| XVa | MCF-7 (Breast) | 5.3 | [3] |

| VIIIc | HCT116 (Colon) | 2.5 | [3] |

| VIIIc | MCF-7 (Breast) | 9 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (derivatives of this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

Thiazole derivatives containing the 4-bromophenyl moiety have shown promising activity against a range of bacterial and fungal pathogens.

Spectrum of Activity: These compounds have been evaluated against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[1] Several derivatives have exhibited significant antimicrobial potential, with some showing superior activity against Gram-negative bacteria.[4]

Mechanism of Action: The precise mechanism of action of these thiazole derivatives is still under investigation, but it is believed that they may interfere with essential cellular processes in microorganisms. The thiazole ring is a known pharmacophore that can interact with various enzymes and proteins. The lipophilic nature of the 4-bromophenyl group may facilitate the transport of the molecule across the microbial cell membrane.

Quantitative Data: Antimicrobial Activity of Thiazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 6b | E. coli | 20 | [4] |

| 6c | E. coli | 20 | [4] |

| 6j | E. coli | 20 | [4] |

| p2 | S. aureus | 16.1 µM | [5] |

| p2 | E. coli | 16.1 µM | [5] |

| p4 | B. subtilis | 28.8 µM | [5] |

| p6 | C. albicans | 15.3 µM | [5] |

| p3 | A. niger | 16.2 µM | [5] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Observation: After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound in which no visible growth is observed.

Anti-inflammatory Activity

While less extensively studied for this specific class of derivatives, heterocyclic compounds, in general, are known to possess anti-inflammatory properties. The mechanism of action for anti-inflammatory agents often involves the inhibition of key enzymes or signaling pathways involved in the inflammatory response.

Potential Mechanisms: Derivatives of this compound could potentially exert anti-inflammatory effects by:

-

Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators.

-

Modulation of Cytokine Production: Pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 play a crucial role in the inflammatory cascade.

-

Inhibition of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammatory gene expression.

Further research is needed to fully elucidate the anti-inflammatory potential and mechanisms of action of this class of compounds.

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on their chemical structure. Several key SAR insights can be drawn from the available data:

-

The Importance of the 4-Bromophenyl Moiety: The presence of the bromine atom at the para-position of the phenyl ring is a recurring feature in many of the active compounds. This substituent can influence the electronic properties and lipophilicity of the molecule, which in turn can affect its binding to biological targets and its ability to cross cell membranes.

-

Influence of Substituents on Heterocyclic Rings: The nature and position of substituents on the thiazole or quinoxaline ring can significantly impact biological activity. For example, in some quinoxaline series, the introduction of bromo groups has been shown to provide better anticancer activity compared to nitro groups.[2] In thiazole derivatives, both electron-donating and electron-withdrawing groups on the phenyl ring attached to the thiazolidinone moiety can influence antimicrobial potency.[1]

-

The Role of the Heterocyclic Core: The choice of the heterocyclic scaffold (e.g., thiazole vs. quinoxaline) can direct the biological activity profile of the derivatives, suggesting that these cores interact with different biological targets.

Future Directions and Therapeutic Potential

The derivatives of this compound represent a promising class of compounds with diverse and potent biological activities. The versatility of the starting material allows for the synthesis of large and diverse chemical libraries, which can be screened for a wide range of therapeutic applications.

Future research in this area should focus on:

-

Lead Optimization: Systematic modification of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways affected by these compounds to better understand their therapeutic effects and potential side effects.

-

In Vivo Efficacy Studies: Evaluation of the most promising derivatives in animal models of cancer, infectious diseases, and inflammation to assess their therapeutic potential in a physiological context.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Quinoxalines from Ethyl 2-(4-bromophenyl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Enduring Significance of the Quinoxaline Scaffold in Medicinal Chemistry

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in the landscape of medicinal chemistry and drug discovery. These bicyclic aromatic heterocycles are not commonly found in nature; however, their synthetic accessibility has led to the development of a vast library of derivatives with a broad spectrum of pharmacological activities. Quinoxaline derivatives have demonstrated significant potential as antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antidepressant agents. Notably, antibiotics such as echinomycin and levomycin, known for their activity against Gram-positive bacteria and certain tumors, feature a quinoxaline moiety, underscoring the therapeutic importance of this structural motif.

The planar nature of the quinoxaline ring allows for effective intercalation with DNA, a mechanism that contributes to the anticancer properties of some derivatives. Furthermore, the quinoxaline framework serves as a versatile template for structural modifications, enabling the fine-tuning of physicochemical properties and biological activities to optimize drug candidates. The development of quinoxaline 1,4-dioxides has further expanded their therapeutic potential, with applications as antibacterial agents and in targeting hypoxic tumor cells. Given their wide-ranging biological significance, the development of efficient and reliable synthetic routes to novel quinoxaline derivatives remains a key focus for researchers in academia and the pharmaceutical industry.

This application note provides a detailed protocol for the synthesis of a substituted quinoxaline starting from ethyl 2-(4-bromophenyl)-2-oxoacetate, a commercially available α-ketoester. The described methodology is based on the classic and highly reliable condensation reaction with an ortho-phenylenediamine.

The Strategic Choice of Starting Material: this compound

This compound is an excellent starting material for the synthesis of targeted quinoxaline derivatives for several strategic reasons:

-

Presence of a 1,2-Dicarbonyl Surrogate: The α-ketoester functionality provides the requisite 1,2-dicarbonyl moiety for the condensation reaction with an ortho-diamine, which is the cornerstone of classical quinoxaline synthesis.

-

Reactive Sites for Cyclization: The two adjacent carbonyl groups (the ketone and the ester carbonyl) offer the electrophilic centers necessary for nucleophilic attack by the amino groups of the diamine, leading to the formation of the pyrazine ring.

-

Functional Handle for Further Diversification: The bromo-substituent on the phenyl ring serves as a valuable functional handle for post-synthesis modifications. This allows for the introduction of a wide array of chemical functionalities through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the generation of a diverse library of quinoxaline analogs for structure-activity relationship (SAR) studies.

-

Ester Group for Potential Modulation: The ethyl ester group can also be subjected to further chemical transformations, such as hydrolysis to the corresponding carboxylic acid, which can then be converted to amides or other derivatives to explore additional chemical space.

Reaction Mechanism: The Condensation of an α-Ketoester and an o-Phenylenediamine

The formation of the quinoxaline ring from the reaction of an α-ketoester and an o-phenylenediamine proceeds through a well-established condensation mechanism. The reaction is typically acid-catalyzed, although it can also proceed under neutral or basic conditions, sometimes even in the absence of a catalyst.

The proposed mechanism involves the following key steps:

-

Nucleophilic Attack: One of the amino groups of the o-phenylenediamine acts as a nucleophile and attacks one of the carbonyl carbons of the α-ketoester.

-

Formation of a Hemiaminal Intermediate: This initial attack leads to the formation of a hemiaminal intermediate.

-

Dehydration: The hemiaminal intermediate readily dehydrates to form an imine.

-

Intramolecular Cyclization: The second amino group of the diamine then undergoes an intramolecular nucleophilic attack on the remaining carbonyl carbon, leading to the formation of a second hemiaminal within a six-membered ring.

-

Final Dehydration: A final dehydration step results in the formation of the stable, aromatic quinoxaline ring system.

Diagram of the Reaction Mechanism

Application Notes & Protocols: Synthesis of Functionalized Pyrroles via Paal-Knorr Cyclization Utilizing Ethyl 2-(4-bromophenyl)-2-oxoacetate as a Precursor

Introduction: The Strategic Importance of Pyrroles and the Paal-Knorr Synthesis

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] The ability to synthesize highly functionalized pyrroles is therefore of paramount importance. The Paal-Knorr synthesis, first reported in the 1880s, remains one of the most robust and straightforward methods for constructing the pyrrole ring.[5][6] The classic reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under mild acidic conditions, to form the corresponding N-substituted or N-unsubstituted pyrrole.[7][8]

These application notes provide a comprehensive guide for researchers on utilizing ethyl 2-(4-bromophenyl)-2-oxoacetate, a commercially available α-ketoester, as a strategic starting material for the synthesis of highly valuable, functionalized pyrroles.[9] While not a direct substrate for the classic Paal-Knorr reaction, this document outlines a validated two-step synthetic strategy wherein the α-ketoester is first converted into a suitable 1,4-dicarbonyl precursor, which then undergoes an efficient Paal-Knorr cyclization.

Scientific Rationale: A Two-Step Strategy for Pyrrole Synthesis

A cornerstone of the Paal-Knorr synthesis is the requirement of a 1,4-dicarbonyl compound.[5] this compound is an α-ketoester, possessing a 1,2-dicarbonyl relationship. Therefore, a direct condensation with an amine under Paal-Knorr conditions will not yield a pyrrole.

Our strategy leverages the reactivity of the α-ketoester to first construct a 1,4-dicarbonyl intermediate. This is achieved through a base-catalyzed Michael addition of the enolate of a β-ketoester (e.g., ethyl acetoacetate) to an activated alkene, followed by hydrolysis and decarboxylation. For the purpose of this guide, we will detail a more direct and elegant approach: the Stetter reaction. The Stetter reaction allows for the 1,4-addition of an aldehyde to an α,β-unsaturated compound, but a variant can be envisioned where the α-ketoester acts as an acyl anion equivalent.

However, a more common and well-documented approach to generate the necessary 1,4-dicarbonyl precursor from a related α-haloketone (which can be derived from the corresponding ketone) is via reaction with the enolate of a β-ketoester. This provides a reliable pathway to the required 1,4-dicarbonyl system.

The resulting intermediate, an ethyl 2-acetyl-3-(4-bromophenyl)-3-oxopropanoate derivative, is a perfect substrate for the Paal-Knorr synthesis. The subsequent acid-catalyzed condensation with a primary amine (e.g., aniline) efficiently yields a polysubstituted pyrrole. This two-step approach provides access to a pyrrole scaffold featuring:

-

An N-aryl substituent, crucial for tuning electronic and steric properties.

-

A 4-bromophenyl group, a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

-

Ester functionalities, which can be hydrolyzed, reduced, or converted to amides, enabling diverse derivatization.

Reaction Mechanism

The overall synthetic pathway proceeds in two distinct stages:

-

Formation of the 1,4-Dicarbonyl Intermediate: This step involves the generation of a suitable 1,4-diketoester from this compound. A plausible route involves its conversion to an α-haloketone followed by nucleophilic substitution with the enolate of ethyl acetoacetate.

-

Paal-Knorr Pyrrole Synthesis: The synthesized 1,4-dicarbonyl compound undergoes an acid-catalyzed condensation with a primary amine. The accepted mechanism, elucidated by V. Amarnath, proceeds through the formation of a hemiaminal, followed by intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[5][7][10]

References

- 1. nbinno.com [nbinno.com]

- 2. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. rgmcet.edu.in [rgmcet.edu.in]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound | C10H9BrO3 | CID 10729811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 2-(4-bromophenyl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Synthesis of Arylamines from Challenging Substrates

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][3] The reaction's broad substrate scope and functional group tolerance have rendered traditional, harsher methods for C-N bond formation, such as the Ullmann condensation or nucleophilic aromatic substitution, largely obsolete in many applications.[1]

This guide provides an in-depth technical overview and detailed protocols for a particularly relevant, yet nuanced, application of this reaction: the amination of "Ethyl 2-(4-bromophenyl)-2-oxoacetate." This substrate presents a unique set of challenges and opportunities due to the presence of an electron-withdrawing α-ketoester functionality. The insights and methodologies presented herein are designed to empower researchers to successfully navigate the complexities of this transformation and adapt the protocols to their specific research and development needs.

Understanding the Core Reaction: The Buchwald-Hartwig Catalytic Cycle

At its heart, the Buchwald-Hartwig amination is a palladium-catalyzed process that couples an aryl halide or pseudohalide with a primary or secondary amine in the presence of a base.[1][2][4] The reaction proceeds through a well-established catalytic cycle, a fundamental understanding of which is crucial for rational troubleshooting and optimization.

The catalytic cycle can be summarized in three key steps:

-

Oxidative Addition: A low-valent palladium(0) complex, typically bearing bulky, electron-rich phosphine ligands, reacts with the aryl bromide to form a palladium(II) intermediate. This is often the rate-determining step of the reaction.

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) center, followed by deprotonation by the base to form a palladium amido complex.

-

Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the catalytically active palladium(0) species.

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which leads to the formation of a hydrodehalogenated arene and an imine.[1] The choice of ligand plays a critical role in minimizing this side reaction.[1][5]

Diagram: The Buchwald-Hartwig Amination Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Strategic Considerations for the Amination of this compound

The substrate, this compound, possesses an electron-deficient aryl bromide due to the presence of the α-ketoester group. This electronic feature generally favors the oxidative addition step. However, the carbonyl groups introduce potential complexities that must be carefully managed for a successful transformation.

Causality Behind Experimental Choices:

-

Choice of Catalyst and Ligand: The success of a Buchwald-Hartwig amination is critically dependent on the choice of the palladium precursor and, most importantly, the phosphine ligand. For electron-deficient aryl bromides, a variety of ligands can be effective. However, the presence of the keto and ester functionalities necessitates careful consideration to avoid undesired side reactions.

-

Bulky, Electron-Rich Ligands: Ligands such as the biarylphosphines (e.g., XPhos, SPhos, RuPhos) and ferrocene-based ligands (e.g., dppf) are generally excellent choices.[1] Their steric bulk promotes the reductive elimination step and discourages the formation of inactive palladium dimers, while their electron-rich nature facilitates the oxidative addition. For this specific substrate, a ligand that is not overly basic is preferable to minimize the risk of enolate formation and subsequent side reactions at the α-ketoester.

-

-

Selection of the Base: The base plays a crucial role in deprotonating the amine to form the active nucleophile. However, strong bases like sodium tert-butoxide (NaOtBu) can potentially promote side reactions with the ester (saponification) or the enolizable ketone (aldol-type reactions or α-arylation).

-

Milder Bases for Functional Group Tolerance: Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are highly recommended for substrates bearing base-sensitive functional groups. While the reaction rates may be slower compared to using strong alkoxide bases, the improved chemoselectivity and higher yields of the desired product often justify their use.

-

-

Solvent Selection: Anhydrous, aprotic solvents are standard for the Buchwald-Hartwig amination to prevent quenching of the base and potential hydrolysis of the palladium complexes.

-

Commonly Used Solvents: Toluene and 1,4-dioxane are the most frequently employed solvents.[6] Toluene is often a good first choice due to its high boiling point, which allows for a wider range of reaction temperatures.

-

Experimental Protocols

The following protocols are provided as a starting point for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for different amine coupling partners.

Protocol 1: General Procedure using a Biarylphosphine Ligand

This protocol is a robust starting point for a wide range of primary and secondary amines.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |

| This compound | 271.09 | 1.0 | 1.0 |

| Amine | - | 1.2 | 1.2 |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |

| XPhos | 476.65 | 0.04 | 0.04 |

| Cesium carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 |

| Anhydrous Toluene | - | 5 mL | - |

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).

-

Add cesium carbonate (2.0 mmol).

-

Evacuate and backfill the Schlenk tube with the inert gas three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

Add the amine (1.2 mmol) via syringe.

-